
Benzenecarboperoxoic acid, 4-sulfo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboperoxoic acid, 4-sulfo- is a chemical compound known for its unique structure and reactivity It is a derivative of benzenesulfonic acid, where a peroxo group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboperoxoic acid, 4-sulfo- typically involves the reaction of benzenesulfonic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the peroxo group without decomposing the reactants .
Industrial Production Methods
Industrial production of benzenecarboperoxoic acid, 4-sulfo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarboperoxoic acid, 4-sulfo- undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under specific conditions, it can be reduced to benzenesulfonic acid.
Substitution: The peroxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Products include oxidized derivatives of the starting material.
Reduction: The major product is benzenesulfonic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Benzenecarboperoxoic acid, 4-sulfo- has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzenecarboperoxoic acid, 4-sulfo- involves the transfer of oxygen atoms from the peroxo group to the target molecule. This process can lead to the oxidation of the target molecule, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Lacks the peroxo group and has different reactivity.
m-Chloroperbenzoic acid: Another peroxo compound with different substituents on the benzene ring.
Propiedades
Número CAS |
65501-26-0 |
|---|---|
Fórmula molecular |
C7H6O6S |
Peso molecular |
218.19 g/mol |
Nombre IUPAC |
4-sulfobenzenecarboperoxoic acid |
InChI |
InChI=1S/C7H6O6S/c8-7(13-9)5-1-3-6(4-2-5)14(10,11)12/h1-4,9H,(H,10,11,12) |
Clave InChI |
HSCSHUNFBKVMBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OO)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
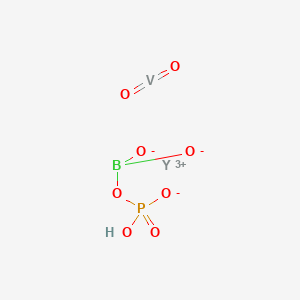
![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)

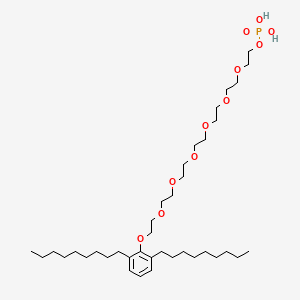

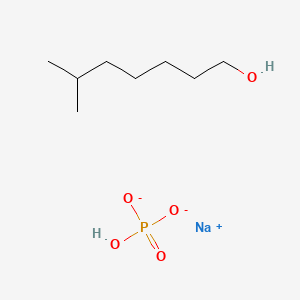
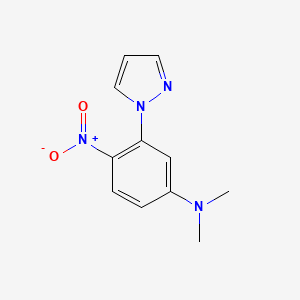
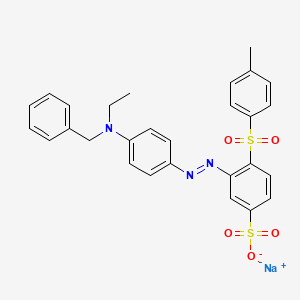
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)



